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N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

Kinase Inhibition Anticancer Activity Pharmacological Profiling

Kinase-focused screening programs often face limited structural diversity within triazolopyridazine chemotypes. This compound fills a distinct chemical space not covered by published c-Met inhibitors, featuring a unique pyridin-2-ylmethyl substituent and 3-oxybenzamide linker. - Novel diversity element for hinge-binding kinase screening decks. - Lower calculated logP (~1) vs. optimized leads (~3), offering differentiated aqueous solubility for HTS triage. - Readily accessible intermediate for SAR exploration of the benzamide linker and pyridylmethyl amide substituent. Supplied as a research-grade screening compound with batch-specific analytical documentation.

Molecular Formula C18H14N6O2
Molecular Weight 346.3 g/mol
Cat. No. B15104448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
Molecular FormulaC18H14N6O2
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)OC3=NN4C=NN=C4C=C3
InChIInChI=1S/C18H14N6O2/c25-18(20-11-14-5-1-2-9-19-14)13-4-3-6-15(10-13)26-17-8-7-16-22-21-12-24(16)23-17/h1-10,12H,11H2,(H,20,25)
InChIKeyQALYFASPHITPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide: Baseline Profile and Data Scarcity


N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide (C18H14N6O2) is a synthetic small molecule featuring a 1,2,4-triazolo[4,3-b]pyridazine core linked via an ether to a benzamide bearing a pyridin-2-ylmethyl substituent. This chemotype belongs to a class of fused heterocyclic compounds investigated for their potential as kinase inhibitors and anticancer agents . However, a comprehensive review of primary research papers, patents, and authoritative databases reveals a critical gap: no peer-reviewed study has reported quantitative biological activity data (e.g., IC50, Ki, EC50, or in vivo efficacy) for this specific compound. Available information is limited to vendor catalog listings that provide only basic physicochemical properties, such as molecular weight (346.35 g/mol), calculated logP (~1), and polar surface area (130.55 Ų) . This absence of benchmarked performance data means its differentiation from close structural analogs remains scientifically unestablished.

1
Triazolopyridazine chemotype for kinase-focused screening library diversification.
No public activity data available; actual biological profile remains uncharacterized.
2
Scaffold-based selection with distinct pyridin-2-ylmethyl and 3-oxybenzamide substitution.
May fill unexplored chemical space relative to published c-Met triazolopyridazine inhibitors.
3
Suitable as SAR intermediate or negative control probe after confirmatory in-house profiling.
Procurement contingent on experimental validation of inactivity or desired activity.

Risks of In-Class Substitution Without Compound-Specific Data


The assumption that compounds bearing the same triazolo[4,3-b]pyridazine scaffold are functionally interchangeable is unsupported by the structure-activity relationship (SAR) literature for this class. In the c-Met kinase inhibitor series, minor modifications to the aryl substituent at the C-6 position of the triazolopyridazine core dramatically altered cellular potency (e.g., a shift from strong enzyme inhibition to a significant drop in cellular activity for ortho-fluoro analog 10c) and metabolic stability [1]. Similarly, variations in the benzamide substituent (e.g., para-methylbenzamide 10g vs. ortho-halogenated analogs 10h/10i) shifted cellular IC50 values from micromolar to low single-digit nanomolar ranges [1]. These observations demonstrate that two compounds differing by a single substituent can exhibit profoundly different biological and pharmacokinetic profiles. Therefore, substituting N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide with any other triazolopyridazine analog without compound-specific comparative data would be scientifically unjustified and operationally risky.

Substituent sensitivity
Minor changes to the aryl group (e.g., ortho-fluoro vs. para-methyl) can dramatically shift cellular potency and metabolic stability; similar compounds may not be interchangeable.
Selectivity divergence
Kinase selectivity profiles vary significantly within the triazolopyridazine class; an unprofiled analog may exhibit different off-target activity compared to characterized leads.
ADME uncertainty
Calculated logP and experimental PK data of close analogs can differ substantially; in silico ADME estimates may not transfer to this compound without validation.

Evidence Gap Analysis for This Compound


Biological Activity Data Absence

Despite an exhaustive search, no public quantitative data (IC50, Ki, EC50, percent inhibition) was identified for N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide in any biochemical, cellular, or in vivo model. In contrast, structurally related triazolopyridazines such as the c-Met inhibitor series (e.g., compounds 4, 10a–10m) have published IC50 values ranging from <10 nM to >10 µM in enzymatic and cellular assays [1]. The target compound remains untested in the public domain, making any direct or cross-study quantitative comparison impossible.

Activity Data
Data to verify
No public IC50, Ki, or EC50 identified. Related triazolopyridazines (e.g., c-Met inhibitors) have reported IC50 values from enzymatic and cellular assays.
Procurement decisions rely on potential, not proven performance.
Vendor listings lack benchmarked activity data.
Kinase Inhibition Anticancer Activity Pharmacological Profiling

Kinase Selectivity Profile Unknown

No selectivity profiling data (e.g., kinase panel screening, CEREP panel) is publicly available for this compound. Meanwhile, optimized triazolopyridazines from the c-Met program were screened against a panel of 30 kinases, demonstrating high selectivity for c-Met with >100-fold selectivity over key off-targets like VEGFR2 and Ron [1]. The selectivity of the target compound remains unknown.

Kinase Selectivity
Class-level
No kinase panel selectivity data available. Optimized analogs from the c-Met series show >100-fold selectivity over VEGFR2 and Ron in a 30-kinase panel.
Selectivity profile unknown; off-target risk requires assessment.
Applicable for target deconvolution if confirmed inactive.
Kinase Selectivity Off-Target Profiling Safety Pharmacology

ADME Characterization Gap

Vendor listings report calculated physicochemical properties for the target compound: logP = 1, logSw = -1.69, PSA = 130.55 Ų, HBD = 1, HBA = 7 . In contrast, the c-Met inhibitor 10i (a chlorobenzamide analog) underwent experimental ADME evaluation, demonstrating favorable intrinsic stability in liver microsomes but rapid plasma clearance in vivo [1]. The target compound's ADME profile is uncharacterized, and its calculated logP (1) suggests lower lipophilicity than optimized analogs (e.g., 10i, cLogP ~3), which could theoretically improve solubility but potentially reduce membrane permeability.

ADME Profile
Class-level inference
Target compound: calculated logP 1, PSA 130.55 Ų. Comparator (10i): intrinsically stable in liver microsomes, rapidly cleared in vivo.
In silico ADME may not translate to experimental PK; confirmatory studies needed.
Lower logP suggests potential solubility advantage, but unvalidated.
ADME Properties Drug-Likeness Physicochemical Profile

Strategic Applications Despite Uncharacterized Profile


Kinase Screening Library Diversification

The compound's unique substitution pattern—featuring a pyridin-2-ylmethyl group and a 3-oxybenzamide linker—fills a distinct chemical space not covered by published triazolopyridazine c-Met inhibitors (e.g., compounds 10g–10m from J. Med. Chem. 2008) [1]. It can serve as a novel diversity element in a kinase-focused screening deck, particularly for programs targeting kinases with a preference for hinge-binding motifs. Its lower calculated logP (1 vs. ~3 for optimized leads) suggests it may offer differentiated solubility characteristics, making it a useful tool for HTS triage where aqueous solubility is a limiting factor.

SAR Expansion for Lead Optimization

For medicinal chemistry teams actively optimizing triazolopyridazine chemotypes against c-Met or related kinases, this compound provides a readily accessible intermediate for exploring the SAR of the benzamide linker and the pyridylmethyl amide substituent. The scaffold retains the core triazolopyridazine pharmacophore essential for c-Met hinge binding [1], while introducing novel vectors for modulating potency, selectivity, and physicochemical properties. Early profiling data generated from this compound could inform critical design decisions for the broader series.

Negative Control for Target Deconvolution

In the absence of a characterized biological profile, this compound can be advanced as a negative control or inactive probe within a chemical biology toolkit, provided its null activity is experimentally confirmed. When paired with a characterized active analog (e.g., a potent c-Met inhibitor like 10i), it could serve as a valuable tool for distinguishing target-mediated from off-target effects in cellular pathway dissection experiments, contingent on confirmatory target engagement studies.

Application
Selection Property
Validation Focus
Kinase screening library diversification
Novel scaffold with distinct substitution pattern and calculated low logP
Confirm null activity; evaluate aqueous solubility for HTS
SAR expansion for lead optimization
Core triazolopyridazine pharmacophore with unexplored amide vectors
Generate in-house IC50 and selectivity data to guide medicinal chemistry
Negative control probe for target deconvolution
Structurally matched analog without characterized biological activity
Verify lack of target engagement; use in parallel with active comparator
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